

# Application Notes and Protocols for Recombinant FGF2 in 3D Organoid Culture

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## Compound of Interest

Compound Name: *Fibroblast Growth Factor 2*

Cat. No.: *B561295*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Fibroblast Growth Factor 2** (FGF2), also known as basic FGF (bFGF), is a critical signaling protein in developmental processes and tissue homeostasis. In the realm of three-dimensional (3D) organoid culture, recombinant FGF2 is an essential component for maintaining the pluripotency and self-renewal of stem cells, as well as for driving the differentiation and morphogenesis of various organoid types.<sup>[1][2]</sup> These self-organizing 3D structures recapitulate the architecture and function of native organs, providing powerful in vitro models for developmental biology, disease modeling, and drug discovery.<sup>[3][4]</sup>

This document provides detailed application notes and protocols for the effective use of recombinant FGF2 in 3D organoid culture systems.

## The Role of FGF2 in Organoid Culture

FGF2 plays a multifaceted role in organoid development by activating key signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, through binding to its high-affinity FGF receptors (FGFRs).<sup>[5][6]</sup> These pathways are crucial for:

- **Maintenance of Pluripotency and Self-Renewal:** In pluripotent stem cell (PSC) cultures, which are often the starting point for organoid generation, FGF2 is a key factor in maintaining

the undifferentiated state and preventing spontaneous differentiation.<sup>[2][7]</sup> It supports the expression of pluripotency-associated genes like NANOG.<sup>[1][6]</sup>

- **Cell Survival and Proliferation:** The PI3K/AKT pathway, activated by FGF2, is instrumental in promoting cell survival and proliferation, which is essential for the initial establishment and growth of organoids.<sup>[6][8]</sup>
- **Differentiation and Morphogenesis:** While maintaining stemness, FGF2 also directs the differentiation of stem and progenitor cells into specific lineages required for the formation of various organoids, including those of the lung, intestine, and stomach.<sup>[5][9][10]</sup> For instance, in lung organoids, FGF signaling is a crucial driver of lung stem/progenitor cell (LSPC) survival and differentiation.<sup>[9]</sup>

## Data Presentation: FGF2 in Various Organoid Culture Media

The optimal concentration of FGF2 can vary depending on the organoid type and the specific culture conditions. The following table summarizes typical FGF2 concentrations and its combination with other key growth factors for different organoid systems.

Organoid Type	Starting Cell Type	Typical FGF2 Concentration	Other Key Media Components	Reference(s)
Intestinal Organoids	Pluripotent Stem Cells (PSCs)	35 ng/mL	Activin A, Wnt3a, R-spondin 1, Noggin, EGF	[5][11]
Adult Stem Cells	10 ng/mL (in some protocols)	Wnt3a, R-spondin 1, Noggin, EGF, IGF-1	[10][12]	
Gastric Organoids	Pluripotent Stem Cells (PSCs)	Not always specified, but FGF signaling is key	Activin A, Wnt3a, FGF4, Noggin, EGF	[5]
Adult Stem Cells	Not always specified, but FGF signaling is key	Wnt3a, R-spondin 1, Noggin, EGF, FGF10	[10][12]	
Lung Organoids	Lung Stem/Progenitor Cells (LSPCs)	1 nM (approx. 17.5 ng/mL)	EGF, WNT signaling	[9]
Colon Cancer Organoids	Patient-Derived Cancer Cells	Not specified, but essential for maintaining stemness	EGF, Serum Replacement	[1][13]
Salivary Gland Organoids	Embryonic Epithelial Cells	Not specified, but required for proacinar formation	EGF (in some contexts)	[14]
Neural Organoids	Pluripotent Stem Cells (PSCs)	10 ng/mL (sustained release)	TGF- $\beta$ 1	[7]

Note on FGF2 Stability: FGF2 has a short half-life in culture medium.<sup>[15]</sup> To address this, researchers can opt for daily media changes, use stabilized FGF2 variants, or employ sustained-release systems to maintain consistent signaling.<sup>[15][16][17]</sup>

## Experimental Protocols

### Protocol 1: General Maintenance of Human Pluripotent Stem Cells (hPSCs) for Organoid Generation

This protocol outlines the routine culture of hPSCs, a common starting point for many organoid protocols, emphasizing the role of FGF2.

#### Materials:

- hPSC line (e.g., H9, hiPSCs)
- Matrigel or other suitable extracellular matrix (ECM)
- mTeSR™1 or Essential 8™ Medium
- Recombinant Human FGF2
- DMEM/F-12
- Gentle cell dissociation reagent (e.g., ReLeSR™, EDTA)
- 6-well tissue culture plates

#### Procedure:

- Plate Coating: Coat 6-well plates with Matrigel according to the manufacturer's instructions.
- Cell Seeding: Seed hPSCs onto the coated plates at an appropriate density.
- Culture Medium: Culture the cells in mTeSR™1 or Essential 8™ medium. Essential 8™ medium contains a defined concentration of FGF2. If using a custom medium formulation, supplement with FGF2 to a final concentration of 10-100 ng/mL.<sup>[18]</sup>

- **Daily Medium Change:** Aspirate the old medium and add fresh, pre-warmed medium daily. FGF2 is labile, and daily replenishment is crucial for maintaining pluripotency.[\[15\]](#)
- **Passaging:** When colonies become large and start to merge, passage the cells. Use a gentle, enzyme-free dissociation method to maintain cell viability and pluripotency.
- **Quality Control:** Regularly assess the morphology of the hPSC colonies. Healthy, undifferentiated colonies should have a high nucleus-to-cytoplasm ratio and defined borders.

## Protocol 2: Generation of Human Intestinal Organoids from Pluripotent Stem Cells

This protocol is a generalized workflow for differentiating hPSCs into intestinal organoids, where FGF2 is used in the initial stages.

### Materials:

- hPSCs cultured as described in Protocol 1
- Growth factor-depleted Matrigel
- Endoderm Differentiation Medium: RPMI 1640, 100 ng/mL Activin A.
- Mid/Hindgut Specification Medium: RPMI 1640, 500 ng/mL FGF4, 500 ng/mL Wnt3a.
- Intestinal Organoid Growth Medium: Advanced DMEM/F12 supplemented with B27, N2, 100 ng/mL EGF, 100 ng/mL Noggin, and 500 ng/mL R-spondin 1.
- Recombinant Human FGF2
- ROCK inhibitor (Y-27632)

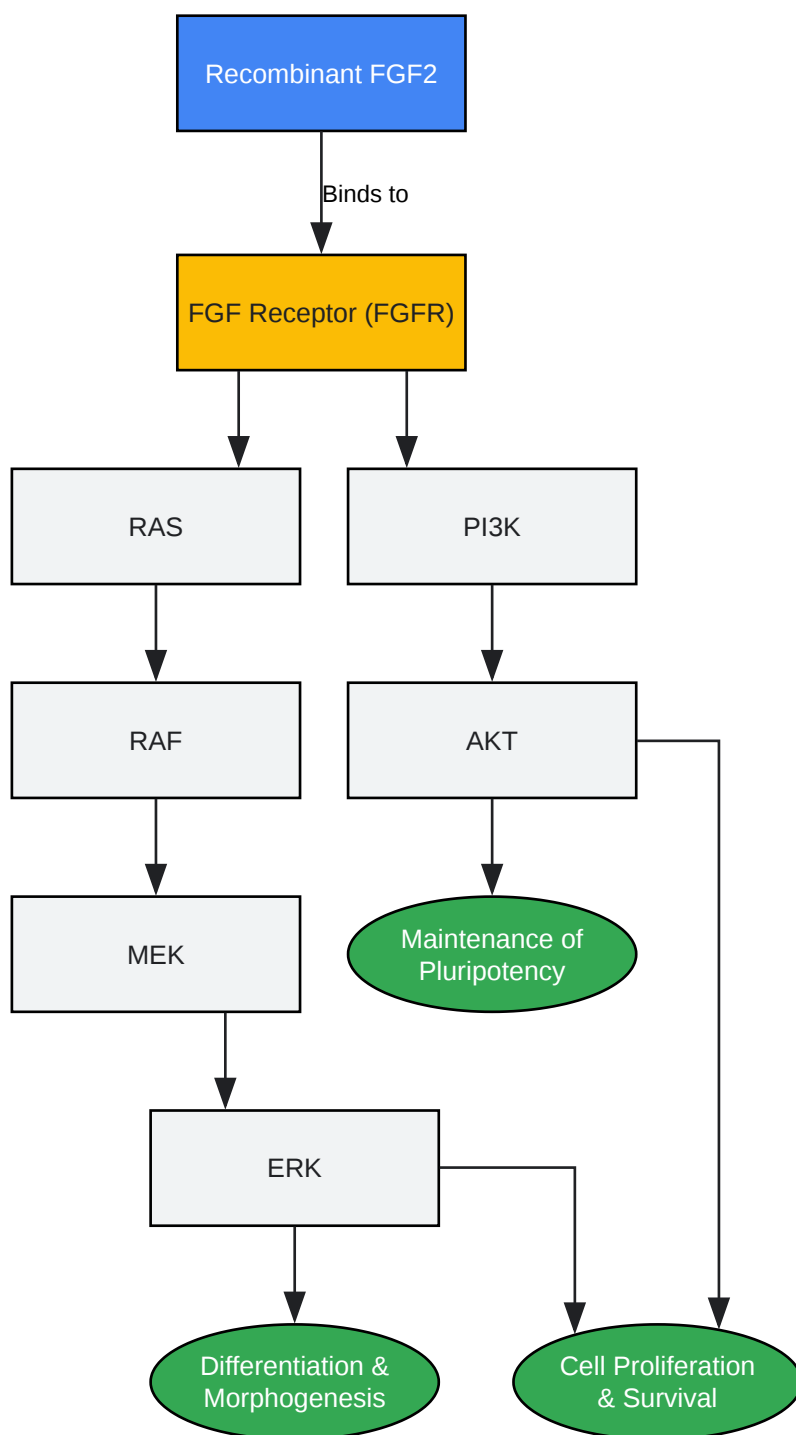
### Procedure:

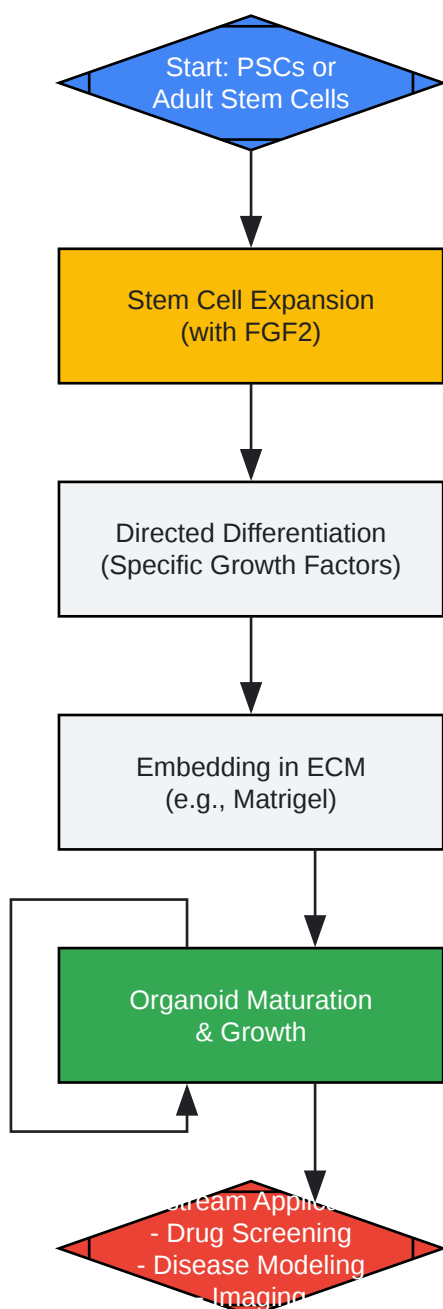
- **Endoderm Induction:** Start with high-confluency hPSCs. Induce differentiation to definitive endoderm by culturing in Endoderm Differentiation Medium for 3 days.

- **Mid/Hindgut Specification:** Culture the definitive endoderm in Mid/Hindgut Specification Medium for 4 days to generate gut spheroids.
- **Spheroid Embedding:** Collect the floating spheroids and embed them in droplets of Matrigel in a new culture plate.
- **Organoid Maturation:** After the Matrigel has solidified, overlay with Intestinal Organoid Growth Medium.
- **Maintenance:** Change the medium every 2-3 days. Organoids will expand and develop crypt-villus-like domains over the next 1-2 weeks.
- **Passaging:** Once organoids are large and the Matrigel begins to break down, they can be mechanically disrupted and re-plated in fresh Matrigel.

## Mandatory Visualizations

### FGF2 Signaling Pathway in Organoid Development





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